molecular formula C16H20Cl3NO10 B7909756 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl trichloroacetimidate

2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl trichloroacetimidate

Cat. No.: B7909756
M. Wt: 492.7 g/mol
InChI Key: IBUZGVQIKARDAF-PEBLQZBPSA-N
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Description

2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl trichloroacetimidate is a chemical compound widely used in the field of carbohydrate chemistry. It is primarily utilized as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. The compound is known for its high reactivity and selectivity, making it a valuable tool in the construction of complex carbohydrate structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl trichloroacetimidate typically involves the acetylation of D-mannose followed by the introduction of the trichloroacetimidate group. The process begins with the protection of the hydroxyl groups of D-mannose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4,6-Tetra-O-acetyl-D-mannose. The next step involves the reaction of the protected mannose with trichloroacetonitrile in the presence of a base like potassium carbonate to yield this compound .

Industrial Production Methods

While specific details on industrial production methods are limited, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key steps involve ensuring the purity of reagents and maintaining controlled reaction conditions to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl trichloroacetimidate undergoes several types of chemical reactions, including:

    Glycosylation Reactions: It acts as a glycosyl donor in the formation of glycosidic bonds.

    Substitution Reactions: The trichloroacetimidate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

    Glycosylation: Produces glycosides, which are essential building blocks in the synthesis of oligosaccharides and glycoconjugates.

    Substitution: Results in the formation of various substituted mannopyranosyl derivatives.

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl trichloroacetimidate is extensively used in scientific research, particularly in the following areas:

    Chemistry: As a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: In the study of carbohydrate-protein interactions and the role of glycans in biological processes.

    Medicine: For the development of glycan-based vaccines and therapeutics.

    Industry: In the production of glycosylated natural products and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its role as a glycosyl donor. The trichloroacetimidate group is highly reactive, facilitating the formation of glycosidic bonds with acceptor molecules. The reaction typically proceeds via the formation of an oxocarbenium ion intermediate, which then reacts with the nucleophilic acceptor to form the glycosidic bond .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl trichloroacetimidate
  • 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl trichloroacetimidate

Uniqueness

2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl trichloroacetimidate is unique due to its high reactivity and selectivity as a glycosyl donor. Compared to its glucopyranosyl and b-mannopyranosyl counterparts, it offers distinct advantages in terms of reaction efficiency and product yield .

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUZGVQIKARDAF-PEBLQZBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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